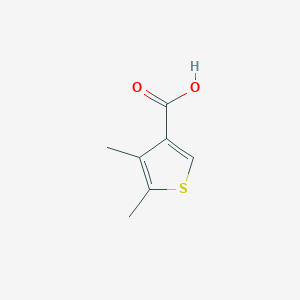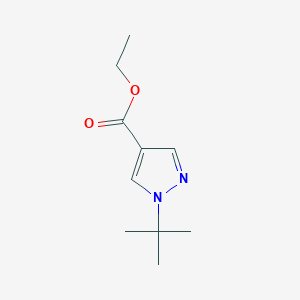
3,6-Dichloro-4-ethylpyridazine
Übersicht
Beschreibung
3,6-Dichloro-4-ethylpyridazine is a chemical compound used for research purposes . It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Synthesis Analysis
The synthesis of 3,6-Dichloro-4-ethylpyridazine involves a reaction of 4-methyl-3,6-pyridazinediol in phosphorous oxychloride . The mixture is refluxed on an oil bath for 7 hours. The excess amount of POCl3 is removed in vacuum, the residue is cooled and added to ice .Molecular Structure Analysis
The molecular structure of 3,6-Dichloro-4-ethylpyridazine is represented by the formula C6H6Cl2N2 . The SMILES representation is CC1=CC(Cl)=NN=C1Cl .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
3,6-Dichloro-4-ethylpyridazine: is a valuable intermediate in medicinal chemistry. It serves as a building block for synthesizing various pharmacologically active compounds. Its dichloro and ethyl groups make it a versatile precursor for constructing pyridazine derivatives, which are often found in drugs that exhibit anti-inflammatory, analgesic, and antipyretic properties .
Agriculture
In the agricultural sector, this compound can be utilized to develop novel pesticides and herbicides. The pyridazine ring is a common motif in molecules designed to disrupt the life cycle of pests and weeds, potentially leading to more effective crop protection strategies .
Materials Science
3,6-Dichloro-4-ethylpyridazine: may be used in materials science for the development of new polymers and coatings. The presence of reactive chloro groups allows for further functionalization, leading to materials with desired properties such as increased durability or specific interaction with light .
Environmental Science
This compound could play a role in environmental science by acting as a reagent in the synthesis of chemicals that help in pollution control. For example, it could be used to create compounds that aid in the breakdown of pollutants or the capture of harmful gases .
Biochemistry
In biochemistry, 3,6-Dichloro-4-ethylpyridazine can be used to study enzyme-substrate interactions. Its structure allows it to act as an analog for nucleotides or other biologically relevant pyridazine-containing molecules, providing insights into biochemical pathways .
Chemical Synthesis
The compound is a key intermediate in organic synthesis. It can be used to construct complex molecules through various reactions, including nucleophilic substitution and cross-coupling reactions. Its dichloro groups are particularly useful for introducing other functional groups that can lead to a wide range of chemical entities .
Analytical Chemistry
In analytical chemistry, derivatives of 3,6-Dichloro-4-ethylpyridazine can be employed as standards or reagents in chromatography and spectrometry. These applications are crucial for the qualitative and quantitative analysis of substances in complex mixtures .
Pharmacology
Lastly, in pharmacology, this compound’s derivatives can be used to create molecular probes or modulators that can help in understanding the pharmacodynamics and pharmacokinetics of drugs. This can lead to the discovery of new therapeutic agents and the improvement of existing ones .
Safety and Hazards
Eigenschaften
IUPAC Name |
3,6-dichloro-4-ethylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-2-4-3-5(7)9-10-6(4)8/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUMFVUOUWBXTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80554475 | |
| Record name | 3,6-Dichloro-4-ethylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
107228-54-6 | |
| Record name | 3,6-Dichloro-4-ethylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B178490.png)

![1-benzyl-1H-imidazo[4,5-b]pyridine](/img/structure/B178492.png)



![Methyl 2-methylbenzo[d]oxazole-6-carboxylate](/img/structure/B178514.png)
![N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide](/img/structure/B178515.png)


